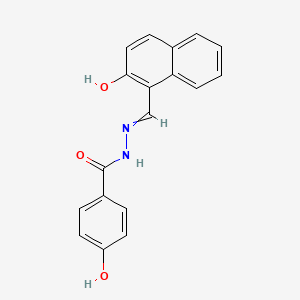
Azido-PEG14-t-butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azido-PEG14-t-butyl ester is a polyethylene glycol (PEG) derivative that contains an azide group and a tert-butyl ester. This compound is primarily used as a linker in various chemical and biological applications. The azide group allows for click chemistry reactions, particularly with terminal alkynes and cyclooctyne derivatives, while the tert-butyl ester serves as a protective group for the carboxyl group .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Azido-PEG14-t-butyl ester typically involves the following steps:
PEGylation: Polyethylene glycol (PEG) is first functionalized with an azide group. This can be achieved by reacting PEG with sodium azide in the presence of a suitable solvent.
Esterification: The azido-PEG is then esterified with tert-butyl bromoacetate to form the tert-butyl ester. .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
Azido-PEG14-t-butyl ester undergoes several types of chemical reactions:
Click Chemistry: The azide group reacts with terminal alkynes and cyclooctyne derivatives via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).
Hydrolysis: The tert-butyl ester can be hydrolyzed under acidic conditions to yield the free carboxyl group
Common Reagents and Conditions
Click Chemistry: Copper sulfate and sodium ascorbate are commonly used as catalysts for CuAAC reactions. SPAAC reactions do not require a catalyst.
Hydrolysis: Hydrochloric acid or trifluoroacetic acid is used to hydrolyze the tert-butyl ester
Major Products Formed
Scientific Research Applications
Azido-PEG14-t-butyl ester has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers.
Biology: Employed in bioconjugation techniques to attach biomolecules such as proteins and nucleic acids.
Medicine: Utilized in drug delivery systems to improve the solubility and stability of therapeutic agents.
Industry: Applied in the development of advanced materials and coatings
Mechanism of Action
The primary mechanism of action for Azido-PEG14-t-butyl ester involves its ability to participate in click chemistry reactions. The azide group reacts with alkynes to form stable triazole linkages, which are useful in various chemical and biological applications. The tert-butyl ester protects the carboxyl group during synthesis and can be removed under acidic conditions to expose the functional group for further reactions .
Comparison with Similar Compounds
Similar Compounds
- Azido-PEG4-t-butyl ester
- Azido-PEG8-t-butyl ester
- Azido-PEG12-t-butyl ester
Uniqueness
Azido-PEG14-t-butyl ester is unique due to its longer PEG chain, which provides greater flexibility and solubility compared to shorter PEG derivatives. This makes it particularly useful in applications requiring extended reach or increased hydrophilicity .
Properties
Molecular Formula |
C35H69N3O16 |
|---|---|
Molecular Weight |
787.9 g/mol |
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C35H69N3O16/c1-35(2,3)54-34(39)4-6-40-8-10-42-12-14-44-16-18-46-20-22-48-24-26-50-28-30-52-32-33-53-31-29-51-27-25-49-23-21-47-19-17-45-15-13-43-11-9-41-7-5-37-38-36/h4-33H2,1-3H3 |
InChI Key |
UNKNZEFQUCNPSV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(3aS,4R,5R,6aS)-5-hydroxy-4-[(E,3S)-3-hydroxy-4-methyloct-1-en-6-ynyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid](/img/structure/B11931916.png)
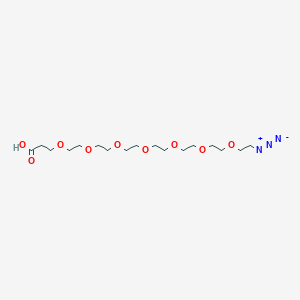

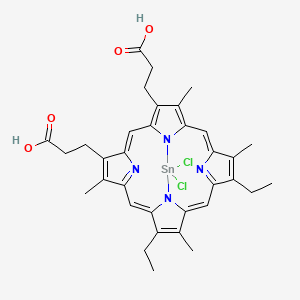
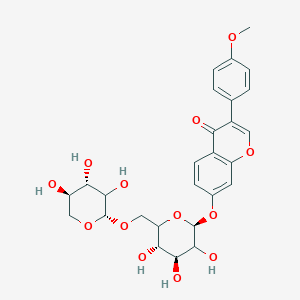
![2-[2-[2-[2-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-2-oxoethoxy]ethoxy]ethoxy]ethyl (2R)-2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]butanoate](/img/structure/B11931952.png)


![N-[(7-hydroxy-4-methyl-2-oxo-2H-chromen-8-yl)methyl]-D-leucine](/img/structure/B11931967.png)
![N-[(2R)-1-[[5-[(4-isocyanophenyl)methyl]-1,3,4-thiadiazol-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-1-(trifluoromethyl)cyclohexane-1-carboxamide](/img/structure/B11931968.png)
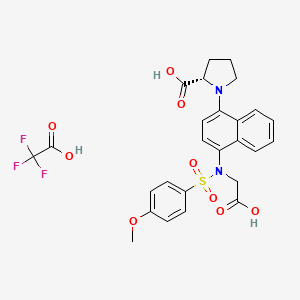
![methane;3-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]-1H-indole](/img/structure/B11931992.png)

